Product packaging for Cecropin-B1(Cat. No.:)

Cecropin-B1

Cat. No.: B1577548
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cecropin-B1 is a custom antibacterial peptide derived from the cecropin family, first isolated from insect hemolymph. This cationic peptide is characterized by its two amphipathic alpha-helical segments, connected by a flexible hinge region (Gly-23 and Pro-24), which are critical for its interaction with cell membranes . In research applications, this compound has demonstrated potent, broad-spectrum antimicrobial activity against Gram-negative bacteria . Its mechanism of action is primarily attributed to its ability to lyse bacterial cell membranes; it associates with the membrane and forms pores, leading to increased permeability and cell death . Studies also show it has effective antifungal activity, damaging the cell wall and membrane of pathogens like Candida albicans , and inducing the production of reactive oxygen species . A significant area of investigation for this compound is its antitumor potential. The peptide has shown a remarkable ability to kill various human leukemia cell lines (e.g., HL-60, K-562) at concentrations that do not affect healthy vertebrate cells like fibroblasts or erythrocytes . This selective cytotoxicity against cancer cells, combined with its mechanism of membrane disruption, makes it a promising candidate for exploring new cancer therapeutics . This product is supplied as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial

sequence

GRLKKLGKKIEKAGKRVFNAVQKGLPVAAGVQAL

Origin of Product

United States

Biological Origin and Biosynthesis of Cecropin B1

Discovery and Classification within Insect Innate Immunity

Cecropin-B1 is a member of the cecropin (B1577577) family, a group of potent antimicrobial peptides (AMPs) that are fundamental components of the innate immune system in insects. nih.govresearchgate.net The first cecropins, specifically Cecropin A and Cecropin B, were initially isolated and identified from the hemolymph of the giant silk moth, Hyalophora cecropia, following the observation that insects could produce a powerful, cell-free antibacterial response when challenged with bacteria. Current time information in Sacramento, CA, US.bbrc.in This discovery was a landmark in the study of insect immunity, revealing a sophisticated humoral defense mechanism.

Cecropins are classified as small, cationic, and linear α-helical peptides, typically composed of 31 to 39 amino acid residues. nih.govnih.gov Their structure generally consists of two α-helices, an amphipathic N-terminal helix and a more hydrophobic C-terminal helix, connected by a flexible hinge region. bbrc.in This structural arrangement is critical for their mechanism of action, which involves disrupting the cell membranes of microorganisms. Current time information in Sacramento, CA, US. Cecropins exhibit a broad spectrum of activity, effectively lysing the cell membranes of both Gram-positive and Gram-negative bacteria. nih.govCurrent time information in Sacramento, CA, US. Peptides with high structural and functional similarity to cecropins have been identified in various other insect orders, where they are sometimes known by different names such as sarcotoxin, lepidopterin, and bactericidin. nih.govbbrc.in

Genetic Basis and Endogenous Expression Profiles in Natural Hosts

The genetic foundation for this compound lies within a family of related genes that can vary in number and organization among different insect species. In its native host, Hyalophora cecropia, the gene for Cecropin B is part of a genetic locus that also includes the genes for Cecropin A and D. bbrc.in Research has shown that the Cecropin B gene contains a single intron and is transcribed and translated into a prepropeptide of 62 amino acids. This precursor undergoes post-translational processing, which includes the cleavage of a signal peptide and a propeptide, to yield the mature, active 35-amino-acid peptide.

The expression of cecropin genes is a classic example of an inducible immune response. In healthy insects, the genes may be constitutively expressed at very low levels in specific tissues like the midgut or reproductive tract. bbrc.in However, upon systemic infection or injury, their transcription is rapidly and massively upregulated. bbrc.innih.gov The primary sites of this synthesis are the fat body (an organ analogous to the vertebrate liver) and certain hemocytes (insect blood cells). bbrc.innih.gov The newly synthesized peptides are then secreted into the hemolymph to combat invading pathogens throughout the insect's body. Expression levels can also be influenced by the developmental stage of the insect. For instance, in Drosophila, the CecB gene is preferentially active in the early pupal stage, whereas other cecropin genes are more active in larvae and adults. nih.gov In the moth Mythimna separata, Cecropin B expression was found to be highest during the prepupal stage. researchgate.net

Recombinant Production Systems for this compound Research

The potent antimicrobial properties of this compound have driven significant research into its large-scale production using recombinant DNA technology. Because direct chemical synthesis is often costly for peptides of this size, heterologous expression in various host systems offers a more economically viable alternative for generating material for research and potential therapeutic applications.

Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. However, the direct expression of AMPs like this compound is often toxic to the bacterial host itself. To circumvent this issue, a common and highly effective strategy is to express the peptide as a fusion protein. nih.gov In this approach, the cecropin gene is linked to the gene of a larger, more stable partner protein, which can mask the toxicity of the peptide, enhance solubility, and simplify purification. Current time information in Sacramento, CA, US.nih.gov

Several fusion partners have been successfully employed for the production of cecropins. These include Thioredoxin (TRX), Small Ubiquitin-related Modifier (SUMO), Maltose-Binding Protein (MBP), and self-cleaving intein tags. nih.govCurrent time information in Sacramento, CA, US.nih.govnih.gov The fusion construct often includes a specific protease cleavage site (e.g., for enterokinase or TEV protease) between the partner protein and the peptide, allowing for the release of the active this compound after purification. nih.govnih.gov Another strategy involves expressing the fusion protein in a way that it forms insoluble aggregates known as inclusion bodies, which sequesters the toxic peptide from the host's cytoplasm and simplifies initial purification steps. researchgate.net Following purification of the fusion protein, typically via affinity chromatography, the this compound peptide is cleaved from its partner and subjected to further purification, often using high-performance liquid chromatography (HPLC). nih.gov

**Table 1: Examples of Recombinant Cecropin Production in *E. coli***

Fusion Partner Host Strain Purification Method Cleavage Method Final Yield Reference
Thioredoxin (TRX) E. coli HisTrap Affinity Chromatography, HPLC Enterokinase 11.2 mg/L nih.gov
SUMO E. coli His-tag Affinity SUMOase Not Quantified Current time information in Sacramento, CA, US.
Intein E. coli ER2566 Chitin Affinity Chromatography Thiol-induced self-cleavage 2.5 mg/L nih.gov
MBP E. coli BL21(DE3) Ni2+-affinity Chromatography TEV Protease Not Quantified nih.gov
None (Inclusion Bodies) E. coli Rosetta™ DE3 Cation-exchange Chromatography N/A 1.212 mg/mL (purified concentrate) researchgate.net

Eukaryotic systems offer alternative platforms for this compound production, with potential advantages such as post-translational modifications and secretion into the culture medium, which can simplify purification.

The methylotrophic yeast Pichia pastoris has proven to be an effective host for secreting functional Cecropin B. In one study, the Cecropin B gene was cloned into a P. pastoris expression vector, leading to the secretion of the active peptide into the culture medium. Using cation exchange chromatography, a yield of 5.0 mg of pure, active Cecropin B was obtained from 100 mL of culture broth, equivalent to 50 mg/L. nih.govnih.gov The recombinant peptide demonstrated a broad spectrum of antimicrobial activity. nih.gov

Transgenic plants have also been explored as bioreactors for producing this compound, with the goal of not only producing the peptide but also engineering plants with enhanced resistance to bacterial diseases. The results have been varied. In rice and tomato, the expression of the Cecropin B gene conferred significant resistance to pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, respectively. nih.govnih.gov In these successful cases, the peptide was detected in plant tissues, and its bioactivity was confirmed. nih.govnih.gov However, other studies have faced challenges. For example, an attempt to express Cecropin B in tobacco plants resulted in successful gene transcription, but the peptide itself was undetectable, likely due to rapid degradation by endogenous plant proteases. Consequently, these plants showed no increased resistance to bacterial pathogens. nih.gov

Table 2: Summary of Cecropin B Expression in Eukaryotic Systems

Expression System Host Organism Outcome Reported Yield Reference
Secretory Expression Pichia pastoris Secreted active peptide with broad-spectrum antimicrobial activity. 50 mg/L nih.govnih.gov
Transgenic Expression Tobacco (Nicotiana tabacum) mRNA expressed, but peptide was undetectable due to degradation; no resistance observed. None Detected nih.gov
Transgenic Expression Tomato (Solanum lycopersicum) Peptide accumulation conferred significant resistance to bacterial wilt and spot. ~1 µg/g leaf tissue nih.gov
Transgenic Expression Rice (Oryza sativa) Peptide accumulation led to enhanced resistance against bacterial leaf blight. Not Quantified nih.gov

Continuous efforts are being made to optimize the production of recombinant this compound to improve yield, simplify purification, and ensure the biological activity of the final product. A key advancement has been the strategic use of fusion tags in prokaryotic systems. Tags like SUMO and TRX not only prevent host toxicity but also enhance the solubility and proper folding of the fusion protein, leading to higher yields of functional peptide after cleavage. nih.govCurrent time information in Sacramento, CA, US. The development of self-cleaving intein systems further streamlines the process by eliminating the need for expensive proteases. nih.govnih.gov Codon optimization of the synthetic gene to match the codon usage of the expression host is another critical step to maximize translation efficiency. Current time information in Sacramento, CA, US.

Purification protocols have been refined to achieve high purity. Multi-step processes are common, often beginning with affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to capture the fusion protein, followed by enzymatic or chemical cleavage, and concluding with reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure peptide from the tag and other contaminants. nih.gov

Assessing the bioactivity of the purified recombinant this compound is essential to confirm its functionality. Standard methods include antimicrobial assays such as the broth microdilution method to determine the minimal inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. nih.gov The structural integrity of the recombinant peptide is often verified using techniques like mass spectrometry to confirm the correct molecular mass and circular dichroism to ensure it adopts the characteristic α-helical structure necessary for its activity. nih.govnih.gov

Molecular Structure and Conformational Dynamics of Cecropin B1

Primary Amino Acid Sequence Analysis of Cecropin-B1

This compound is a derivative of the naturally occurring Cecropin (B1577577) B. acs.org It is a 34-amino acid peptide. mdpi.com The primary sequence is fundamental to its function, featuring a distribution of cationic and hydrophobic residues that is critical for its interaction with cell membranes.

The specific amino acid sequence for a custom-synthesized this compound (CB1) used in structural studies is as follows: (NH2)-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-Met-Gly-Arg-Asn-Ile-Arg-Asn-Gly-Ile-Val-Lys-Ala-Gly-Pro-Lys-Trp-Lys-Val-Phe-Lys-Lys-Ile-Glu-Lys-(CONH2). mdpi.com

Table 1: Primary Amino Acid Sequence of this compound

Position Amino Acid (3-Letter) Amino Acid (1-Letter)
1 Lys K
2 Trp W
3 Lys K
4 Val V
5 Phe F
6 Lys K
7 Lys K
8 Ile I
9 Glu E
10 Lys K
11 Met M
12 Gly G
13 Arg R
14 Asn N
15 Ile I
16 Arg R
17 Asn N
18 Gly G
19 Ile I
20 Val V
21 Lys K
22 Ala A
23 Gly G
24 Pro P
25 Lys K
26 Trp W
27 Lys K
28 Val V
29 Phe F
30 Lys K
31 Lys K
32 Ile I
33 Glu E
34 Lys K

This table represents the sequence of a synthetic this compound (CB1) used in detailed structural studies. mdpi.com

Secondary and Tertiary Structural Elucidation of this compound

Like many membrane-active peptides, this compound's structure is highly dependent on its environment. nthu.edu.tw In aqueous solutions, it exists predominantly as a random coil, but it adopts a defined helical conformation in membrane-mimicking environments. nthu.edu.twnih.gov

Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in revealing the structural dynamics of this compound.

Circular Dichroism (CD): CD spectroscopy studies on this compound (CB1) in aqueous solution show negligible traces of any secondary structure. mdpi.com However, upon introduction of a membrane-mimicking solvent like 20% 1,1,1,3,3,3-hexafluoro-isopropanol (HFP), the peptide undergoes a significant conformational change. mdpi.com The resulting CD spectrum displays characteristic double negative minima around 208 and 222 nm, which is indicative of a high alpha-helical content. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR): Two-dimensional NMR spectroscopy has provided a detailed solution structure of this compound in a membrane-mimetic environment (20% HFP). acs.orgmdpi.com The analysis, based on approximately 350 inter-proton distance restraints, revealed a well-defined helix-hinge-helix motif. nthu.edu.twacs.org The structure consists of two primary alpha-helical segments:

An N-terminal helix spanning from residue Lys-3 to Ala-22. nthu.edu.twacs.org

A C-terminal helix spanning from residue Trp-26 to Glu-33. nthu.edu.twacs.org

These two helices are connected by a flexible hinge region formed by Glycine-23 and Proline-24. acs.orgnthu.edu.tw This hinge induces a significant bend in the peptide's backbone, with the angle between the two helical segments measured to be between 100 and 110 degrees. nthu.edu.twacs.org

Computational methods are widely used to predict and analyze the structure of cecropins. For the broader cecropin family, modeling studies consistently predict a helix-hinge-helix conformation. nih.govresearchgate.net Servers like I-TASSER have been used to model Drosophila cecropins and CecropinXJ (a member of the cecropin-B family), predicting a structure with two helices separated by a bend, which aligns with experimental NMR data. mdpi.comresearchgate.net

Specifically for this compound, coarse-grained molecular dynamics simulations have been employed to model its interaction with and disruption of liposomes designed to mimic the membranes of Gram-negative bacteria. cabidigitallibrary.org Furthermore, in silico modeling of the Culex pipiens versions of Cecropin B1 and B2 has been performed using Rosetta fragment insertion methods, followed by energy minimization to refine the predicted 3D structures. frontiersin.org These computational approaches are crucial for understanding the molecular-level interactions between the peptide and target membranes, providing insights that complement experimental findings. cabidigitallibrary.orgfrontiersin.org

Structure-Function Relationship Studies of this compound Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure, particularly its amphipathic helices and flexible hinge.

The arrangement of polar (cationic) and nonpolar (hydrophobic) amino acids along the alpha-helical segments gives this compound its amphipathic character. nih.gov This is a defining feature of most cecropins, where the N-terminal helix is typically an amphipathic domain and the C-terminal helix is more hydrophobic. nih.govcabidigitallibrary.org

This amphipathicity is crucial for its mechanism of action. The positively charged residues interact favorably with the negatively charged components of bacterial membranes, while the hydrophobic residues penetrate the non-polar lipid core of the membrane. nih.gov This interaction leads to membrane permeabilization and cell lysis. nih.gov Studies on hybrid peptides have shown that a higher alpha-helical content, adopted upon membrane interaction, correlates with lytic activity. The distinct two-helix structure of this compound is linked to its potent ability to lyse not only bacterial cells but also cancer cells, in some cases more effectively than other cecropins like Cecropin A. acs.org

The hinge region in cecropins is not merely a linker but a critical functional element that imparts flexibility to the molecule. In this compound, the hinge is defined by the Gly-23 and Pro-24 residues. acs.orgmdpi.com This flexibility is hypothesized to be essential for the peptide to properly orient and insert its helical segments into the bacterial membrane, ultimately disrupting membrane integrity. nthu.edu.tw

Mechanisms of Action of Cecropin B1

Membrane Interaction and Permeabilization Mechanisms in Target Cells

The initial and most critical step in Cecropin-B1's antimicrobial action is its interaction with and subsequent permeabilization of the target cell membrane. mdpi.comrsc.orgresearchgate.net This process is driven by the peptide's amphipathic nature, possessing both hydrophobic and hydrophilic regions, which facilitates its insertion into the lipid bilayer. scirp.org

Investigation of Pore Formation Models (e.g., Barrel-Stave, Toroidal)

The formation of pores or channels across the cell membrane is a key mechanism by which this compound induces cell death. mdpi.com Several models have been proposed to explain this phenomenon, with the "barrel-stave" and "toroidal-pore" models being the most prominent. mdpi.comresearchgate.netdovepress.com

In the barrel-stave model , this compound monomers first bind to the membrane surface. dovepress.com Upon reaching a certain concentration, these monomers insert themselves perpendicularly into the lipid bilayer, arranging themselves like staves in a barrel to form a transmembrane pore. dovepress.comsemanticscholar.org The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. mdpi.com

The toroidal-pore model suggests a more dynamic interaction where the peptides, upon binding to the membrane, induce a significant curvature strain. nih.gov This leads to the formation of a pore where both the peptides and the lipid headgroups line the channel, creating a continuous bend from one side of the membrane to the other. mdpi.comnih.gov This model is supported by evidence suggesting that some cecropins can form ion channels at lower concentrations. mdpi.comsemanticscholar.org

It is important to note that the exact model of pore formation may depend on factors such as peptide concentration and the specific lipid composition of the target membrane. mdpi.comnih.gov

Analysis of Carpet-like Disruption Mechanisms

At higher concentrations, this compound can act through a "carpet-like" mechanism. mdpi.comnih.gov In this model, the peptides accumulate on the surface of the membrane, forming a layer or "carpet." mdpi.com This extensive binding disrupts the membrane's integrity in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the lipid bilayer. mdpi.comsemanticscholar.orgglobal-sci.org This mechanism is distinct from discrete pore formation and results in more widespread membrane damage. nih.gov

Studies on Effects on Membrane Fluidity and Electrochemical Potential

This compound's interaction with the cell membrane leads to significant alterations in its biophysical properties. Studies have shown that this compound can increase membrane fluidity. semanticscholar.orgmdpi.com This change in fluidity can disrupt the function of membrane-embedded proteins and compromise the barrier function of the membrane.

Furthermore, the formation of pores and the general disruption of the membrane lead to a dissipation of the electrochemical potential across the membrane. mdpi.com This loss of ion gradients is a critical event that disrupts cellular homeostasis and ultimately leads to cell death.

Cellular and Subcellular Targets in Microorganisms

While the primary target of this compound is the cell membrane, its effects extend to other cellular and subcellular components, particularly in bacteria and fungi. mdpi.comresearchgate.netdovepress.com

Interactions with Bacterial Cell Walls and Membranes

This compound demonstrates broad activity against both Gram-positive and Gram-negative bacteria. wikipedia.org Its initial interaction is with the outer components of the bacterial cell envelope. In Gram-negative bacteria, the lipopolysaccharide (LPS) of the outer membrane is a primary binding site. rsc.orgmdpi.com The cationic nature of this compound facilitates its electrostatic interaction with the negatively charged LPS. Following this initial binding, the peptide penetrates the outer membrane to reach the inner cytoplasmic membrane, where it exerts its disruptive effects. rsc.orgresearchgate.netrsc.org The ability of this compound to permeabilize the bacterial cell membrane is dependent on the lipid composition of the target cell. rsc.org

Impact on Fungal Cell Structures and Organelles (e.g., Mitochondria)

This compound also exhibits potent antifungal activity. dntb.gov.uanih.gov Electron microscopy studies have revealed that it can cause the fungal cell wall to become rough and nicked. mdpi.comnih.govresearchgate.net Beyond the cell wall, this compound targets the fungal plasma membrane, altering its permeability and fluidity, which leads to cell necrosis. mdpi.comdntb.gov.uanih.gov

A significant aspect of this compound's antifungal mechanism is its impact on mitochondria. researchgate.netmdpi.comnih.gov The peptide can induce the production of excessive reactive oxygen species (ROS) within the fungal cell. mdpi.comdntb.gov.uanih.gov This oxidative stress leads to damage of the mitochondrial membrane, causing changes in the mitochondrial membrane potential and ultimately leading to mitochondrial dysfunction. mdpi.comdntb.gov.uanih.gov This disruption of mitochondrial function is a key contributor to fungal cell death.

Molecular Interactions with Intracellular Components (e.g., Nucleic Acids)

While the primary mode of action for many cecropins is membrane disruption, evidence suggests that they can also translocate into the cell and interact with intracellular targets, including nucleic acids. wikipedia.orgnih.gov Studies on cecropin (B1577577) A, a closely related peptide, have shown that it can bind to DNA. researchgate.netresearchgate.net This interaction is thought to be mediated by the peptide's cationic nature, allowing it to electrostatically associate with the negatively charged phosphate (B84403) backbone of DNA. researchgate.netresearchgate.net

Mechanisms of Antineoplastic Activity of this compound

The anticancer effects of this compound are multifaceted, involving a combination of selective membrane lysis and the induction of programmed cell death. nih.govresearchgate.netresearchgate.net

A hallmark of this compound and other cecropins is their ability to selectively target and disrupt the membranes of cancer cells while leaving normal, healthy cells largely unharmed. researchgate.netnih.govnih.gov This selectivity is attributed to the differences in membrane composition between cancerous and non-cancerous cells. mdpi.comiomcworld.com Cancer cell membranes often have a higher concentration of anionic molecules, such as phosphatidylserine, which imparts a net negative charge. mdpi.comiomcworld.com The cationic nature of this compound facilitates a strong electrostatic attraction to these negatively charged cancer cell membranes. iomcworld.com

Upon binding, this compound is believed to form pores or channels in the cell membrane. nih.govscirp.orgmdpi.com This process disrupts the membrane's integrity, leading to a loss of essential ions and metabolites, irreversible cytolysis, and ultimately, cell death. nih.govscirp.org Scanning electron microscopy has visually confirmed the lethal membrane disruption in bladder cancer cells treated with cecropins, while benign fibroblasts remained unaffected. nih.gov The presence of microvilli on the surface of some cancer cells may further enhance the cytolytic effect by increasing the surface area for peptide binding. nih.gov

Custom-designed analogs of cecropin B, such as this compound (CB-1), which possesses two amphipathic α-helices, have shown an even greater ability to lyse cancer cells compared to the naturally occurring cecropin B. frontiersin.orgnthu.edu.tw This suggests that the specific structure of the peptide plays a crucial role in its membrane-disrupting capabilities.

Beyond direct membrane lysis, this compound can also induce programmed cell death, or apoptosis, in malignant cells. nih.govresearchgate.netiomcworld.com This indicates a more complex mechanism of action that goes beyond simple membrane permeabilization. Studies have shown that treatment with cecropins can lead to the activation of key components of the apoptotic machinery. nih.govresearchgate.netfrontiersin.org

For example, research on Cecropin B demonstrated an upregulation of the genes for Caspase-3 and Fas, both of which are critical players in the apoptotic cascade. researchgate.net Similarly, studies on Cecropin XJ, a related peptide, showed that it induces apoptosis in hepatocellular carcinoma cells by activating caspase-3 and PARP, and by modulating the expression of Bcl-2 family proteins, which are central regulators of apoptosis. explorationpub.comnih.gov The induction of apoptosis is considered a desirable outcome in cancer therapy as it typically avoids the inflammatory response associated with necrotic cell death. iomcworld.com Some cecropins have been shown to trigger apoptosis through the extrinsic pathway, involving the Fas death receptor. researchgate.net

The mitochondria play a central role in the intrinsic pathway of apoptosis, and evidence suggests that this compound can modulate mitochondrial function in cancer cells. frontiersin.orgnih.govmdpi.com After crossing the cell membrane, some cecropins can translocate to the cytoplasm and target the mitochondria. nih.gov

These peptides can disrupt the mitochondrial membrane potential, a critical factor for mitochondrial health and function. nih.govmdpi.com The loss of mitochondrial membrane potential can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.govmdpi.com This release is a key event that triggers the activation of the caspase cascade and commits the cell to apoptosis. scispace.com The ability of cecropins to target and disrupt mitochondrial membranes is another facet of their potent anticancer activity, providing an alternative pathway to cell death in addition to plasma membrane lysis. frontiersin.orgmdpi.com This dual-action mechanism makes this compound a promising candidate for further investigation in cancer therapeutics.

Data Tables

Table 1: Effects of Cecropin B on Different Cell Lines

Cell LineTypeIC50 (µM)HE50 (µM)MethodReference
KG-1Leukemia20.8 ± 2.3MTT nih.gov
KG-1Leukemia18.9 ± 3.3Trypan Blue nih.gov
AgsStomach Carcinoma16.0 ± 3.5MTT nih.gov
AgsStomach Carcinoma15.3 ± 3.7Trypan Blue nih.gov
3T6Fibroblast92.0 ± 9.1MTT nih.gov
Human Red Blood Cells180.0 ± 20.1OD414nm nih.gov

IC50: The concentration of a drug that gives half-maximal response. HE50: The concentration causing 50% hemolysis.

Table 2: Investigated Cecropins and their Effects on Cancer Cells

Cecropin TypeCancer Cell Line(s)Observed EffectsReference(s)
Cecropin-BMurine Breast Cancer (4T1)Induces cell death and apoptosis; Upregulates Caspase-3, Fas, and HMGB1. researchgate.net
Cecropin-B Analogs (CB-1, CB-2)HL-60 LeukemiaGreater cytolytic ability than natural Cecropin B. frontiersin.orgnthu.edu.tw
Cecropin BBladder CancerSelective cytotoxicity and antiproliferative efficacy; Induces membrane disruption. nih.gov
Cecropin XJHepatocellular Carcinoma (Huh-7)Induces apoptosis via mitochondrial pathway; Activates caspase-3 and PARP. nih.gov

Spectrum of Biological Activities Investigated for Cecropin B1

Antimicrobial Activity Profile

Cecropin-B1 exhibits a broad spectrum of antimicrobial activity, targeting a variety of pathogenic microorganisms. uniprot.orgtoku-e.com This activity is a hallmark of the cecropin (B1577577) family of peptides, which are key components of the innate immune system in insects. wikipedia.orgmdpi.com The primary mechanism of action involves the disruption of microbial cell membranes. toku-e.com

This compound has demonstrated significant efficacy against Gram-negative bacteria. uniprot.orgifremer.fr Studies have shown that Gram-negative bacteria are generally more susceptible to cecropins than Gram-positive organisms. mdpi.comnih.gov The lytic activity of this compound against Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli is comparable to that of Cecropin A. nthu.edu.tw Synthetic this compound has shown potent inhibitory activity against various Gram-negative strains. rsc.org For instance, it is effective against Pseudomonas aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) of 0.75 µg/ml. rsc.org Another study reported an MIC of 4.06 μg/mL for Cecropin-B against K. pneumoniae. ubi.pt The mechanism often involves interaction with the lipopolysaccharide (LPS) layer of the outer membrane, leading to permeabilization. mdpi.com

Table 1: Efficacy of this compound against Gram-Negative Bacteria

Bacterial Strain Measurement Result Reference
Pseudomonas aeruginosa MIC 0.75 µg/ml rsc.org
Klebsiella pneumoniae MIC 4.06 µg/mL ubi.pt
Escherichia coli MIC 0.207 µg/ml (Cecropin B2) researchgate.net
Klebsiella pneumoniae Bacterial Reduction 85.95% ubi.pt

This compound is also active against Gram-positive bacteria, although in some cases to a lesser extent than against Gram-negative strains. uniprot.orgmdpi.comifremer.fr Synthetic versions of this compound have demonstrated strong inhibitory effects on Gram-positive bacteria. rsc.org For example, the MIC of a synthetic Cecropin B1 against Staphylococcus aureus was reported as 3 µg/ml. rsc.orgresearchgate.net In contrast, a related analog, Cecropin B2, showed a stronger activity against S. aureus with an MIC of 1.656 µg/ml. rsc.orgresearchgate.net Research has indicated that the cytoplasmic membranes of Gram-positive organisms may be inherently more resistant to the peptide compared to their Gram-negative counterparts. nih.gov Wool functionalized with Cecropin-B showed a 71.67% reduction in S. aureus growth. ubi.pt

Table 2: Efficacy of this compound against Gram-Positive Bacteria

Bacterial Strain Measurement Result Reference
Staphylococcus aureus MIC 3 µg/ml rsc.orgresearchgate.net
Staphylococcus aureus Bacterial Reduction 71.67% ubi.pt
Bacillus cereus MIC Inhibited at the same MIC as Cecropin B2 rsc.org
Corynebacterium spp. MIC Significant activity rsc.org

The antifungal properties of cecropins, including this compound, have been a subject of investigation. toku-e.comifremer.fr Cecropin B has been shown to possess antifungal activity against pathogens like Candida albicans. mdpi.comresearchgate.net The mechanism of action is believed to involve the disruption of the fungal cell membrane, similar to its antibacterial activity. researchgate.net Some studies suggest that cecropins can inhibit the growth of C. albicans yeasts. researchgate.net

Research into the antiviral capabilities of cecropins is an emerging area. ubi.pt While specific studies focusing solely on this compound's antiviral effects are limited, the broader family of cecropins has been noted for potential antiviral applications. frontiersin.org This activity is often attributed to the peptide's ability to interact with viral envelopes.

Cecropin-B has demonstrated broad-spectrum antiparasitic activity. toku-e.com For instance, it has been shown to attenuate the motility of the adult female nematode Brugia pahangi. mdpi.com This suggests a potential therapeutic application in combating parasitic infections.

Immunomodulatory Research of this compound

Beyond its direct cytotoxic effects on cancer cells, this compound and its parent compounds have been investigated for their ability to modulate the host's immune system. explorationpub.comd-nb.info This immunomodulatory activity adds another dimension to their potential therapeutic value.

Anti-Inflammatory Properties Investigations

Cecropins have demonstrated notable anti-inflammatory properties. wikipedia.orgd-nb.info They can bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria that can trigger a strong inflammatory response. semanticscholar.orgnih.gov By neutralizing LPS, cecropins can inhibit the production of pro-inflammatory signaling molecules. d-nb.info

For instance, a novel peptide derived from Cecropin B, called cecropin DH, was shown to inhibit the production of nitric oxide (NO) and the release of tumor necrosis factor-alpha (TNF-α) in mouse macrophage cells that were stimulated with LPS. semanticscholar.orgnih.gov This anti-inflammatory activity was found to be even greater than that of the original Cecropin B. semanticscholar.org Other cecropins, such as those from the Lepidoptera order, have also been shown to inhibit the production of NO and the transcription of several pro-inflammatory genes in LPS-treated murine cells. mdpi.com

Interactions with Host Immune Responses

Cecropins are an integral part of the innate immune system of insects, providing a first line of defense against invading pathogens. explorationpub.com When an insect is faced with an immune challenge, the genes responsible for producing cecropins are highly transcribed in various tissues, including the fat body (similar to the mammalian liver) and hemocytes (insect blood cells). nih.gov

Research suggests that cecropins can also interact with and modulate the immune responses of mammals. For example, some cecropins have been shown to have beneficial immunomodulatory effects. frontiersin.org This interaction with the host immune system is a complex area of study, with the potential for cecropins to either stimulate or suppress immune responses depending on the context.

Antibiofilm Activity Research

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune defenses. The ability of this compound and related peptides to disrupt these structures is a significant area of research.

Disruption of Established Biofilm Architectures

Cecropins have been shown to possess antibiofilm activity. explorationpub.com For instance, a synthetic analog of a silkworm Cecropin B variant, D-Q53 CecB, was found to be highly effective in inducing the degradation of established biofilms of Pseudomonas aeruginosa. mdpi.comnih.gov This suggests that these peptides can not only prevent the formation of biofilms but also break down existing ones. mdpi.comnih.gov

The mechanism of biofilm disruption is thought to involve the peptide's ability to permeabilize the outer membrane of the bacteria within the biofilm and interact with extracellular components of the biofilm matrix. wikipedia.org This multi-target mechanism makes it less likely for bacteria to develop resistance compared to conventional antibiotics. mdpi.com

Inhibition of Biofilm Formation Mechanisms

This compound, a member of the cecropin family of antimicrobial peptides (AMPs), demonstrates significant potential in combating bacterial biofilms, which are complex communities of microorganisms encased in a self-produced extracellular matrix. tandfonline.com The mechanisms by which this compound inhibits biofilm formation are multifaceted, primarily involving disruption of the bacterial cell membrane and interference with processes crucial for biofilm development. frontiersin.org

The primary mechanism of action for cecropins, including this compound, is the permeabilization and disruption of bacterial cell membranes. frontiersin.orgnih.gov Cecropins are cationic peptides that interact with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govmdpi.com This interaction leads to the formation of pores or ion channels in the membrane, disrupting the cellular electrolyte balance and causing cell death. nih.gov At lower concentrations, cecropins are thought to form pores, while at higher concentrations, they can act like a detergent, causing a complete breakdown of the membrane in a "carpet-like" manner. nih.gov This direct bactericidal activity against planktonic (free-floating) bacteria is a critical first step in preventing the initial attachment phase of biofilm formation.

Research has shown that this compound and its analogs can effectively inhibit the formation of biofilms by various pathogenic bacteria. For instance, studies have demonstrated the anti-biofilm effects of cecropin-melittin hybrids against both Pseudomonas aeruginosa and Staphylococcus aureus biofilms. nih.gov The ability of this compound to inhibit biofilm formation is often assessed by determining the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of the peptide that prevents biofilm formation.

Furthermore, some antimicrobial peptides can interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate biofilm formation. researchgate.net While the direct effect of this compound on QS pathways is an area of ongoing research, the disruption of the bacterial population through its primary membrane-disrupting activity inherently hinders the establishment of a mature biofilm. By reducing the number of viable bacteria, this compound limits the production of signaling molecules required for QS and subsequent biofilm maturation.

The structural characteristics of this compound, such as its amphipathic α-helical structure, are crucial for its anti-biofilm activity. wikipedia.orgresearchgate.net This structure allows the peptide to readily interact with and insert into the lipid bilayer of bacterial membranes. researchgate.net The presence of two amphipathic regions in this compound is believed to contribute to its potent activity. wikipedia.org

Table 1: Investigated Anti-Biofilm Activity of this compound and its Analogs

Bacterial StrainCecropin AnalogObserved EffectReference
Pseudomonas aeruginosaCecropin A-Melittin hybridInhibition of biofilm formation nih.gov
Staphylococcus aureusCecropin A-Melittin hybridInhibition of biofilm formation nih.gov
Uropathogenic E. coliCecropin ADisruption of biofilms, inhibition of efflux pump activity wikipedia.org
Pseudomonas aeruginosaTryptophan-substituted BP100 (Cecropin A-Melittin hybrid) analogsEradication of preformed biofilms mdpi.com
Candida albicansCecropin D-derived synthetic peptidesInhibition of biofilm formation frontiersin.org

Design and Engineering of Cecropin B1 Derivatives and Analogs

Rational Design Strategies for Enhanced Potency, Specificity, and Stability

Rational design involves the deliberate modification of a peptide's primary sequence to improve its physicochemical and biological properties. For Cecropin-B1, strategies often focus on modulating its amphipathicity, net charge, and helical structure, which are crucial for its membrane-disrupting activity. nthu.edu.twmdpi.commdpi.com

Key approaches include:

Amino Acid Substitution: Replacing specific amino acids to increase cationicity (e.g., substituting neutral residues with lysine (B10760008) or arginine) can enhance the initial electrostatic attraction to negatively charged microbial membranes. mdpi.commdpi.com Conversely, modifying hydrophobic residues can alter how the peptide inserts into and disrupts the lipid bilayer. mdpi.com

Structural Stabilization: The α-helical structure of this compound is fundamental to its function. mdpi.comwikipedia.org Techniques that stabilize this conformation, such as "peptide stapling," have been explored. All-hydrocarbon stapling involves synthetically linking adjacent turns of the α-helix. This modification can significantly increase the helicity of the peptide, which has been shown to correlate with enhanced biological activity and stability. frontiersin.orgfrontiersin.org

Domain Rearrangement and Deletion: Cecropins typically feature an N-terminal amphipathic helix linked by a flexible hinge to a C-terminal hydrophobic helix. mdpi.comnih.gov Modifying this structure by creating derivatives with two amphipathic helices (like Cecropin (B1577577) B1) or two hydrophobic helices (like Cecropin B3) has been shown to alter their lytic activity and specificity. frontiersin.org Another approach involves deleting the flexible hinge region entirely. For instance, a derivative of Cecropin B named Cecropin DH was created by removing the Ala-Gly-Pro hinge, resulting in a peptide with potent antibacterial activity, particularly against Gram-negative bacteria. nih.gov

Research on a derivative called B1-Leu, which has demonstrated potential as a cancer therapy candidate, led to the development of several all-hydrocarbon stapled analogs. frontiersin.org These modifications were designed to improve the peptide's secondary structure and stability. frontiersin.orgfrontiersin.org Circular dichroism analysis showed that while the linear peptides B1 and B1-Leu had helicities of 8.9% and 23.5% respectively, the stapled derivatives exhibited enhanced helicity, ranging from 24.8% to 47.2%. frontiersin.org This structural enhancement was linked to improved antitumor activity in research models. frontiersin.orgfrontiersin.org

PeptideDescriptionHelicity (%)Key Finding
B1Prototype Peptide8.9Low intrinsic helicity. frontiersin.org
B1-LeuLinear Analog23.5Improved helicity over B1. frontiersin.org
B1-L-1Stapled Derivative47.2Highest level of helicity among tested analogs. frontiersin.org
B1-L-3Stapled Derivative37.0Showed improved stability and antitumor activity. frontiersin.orgfrontiersin.org
B1-L-6Stapled Derivative39.8Demonstrated improved stability and antitumor activity. frontiersin.orgfrontiersin.org
Cecropin DHHinge-Deletion Derivative of Cecropin BNot SpecifiedExhibited potent antibacterial activity despite lacking the flexible hinge. nih.gov

Development of Hybrid Peptides Incorporating this compound Motifs

Hybridization is a powerful strategy that combines functional domains from two or more different peptides to generate a new molecule with synergistic or novel properties. The distinct N-terminal and C-terminal domains of cecropins make them ideal candidates for creating such chimeras. researchgate.netnih.gov

Cecropin-Cecropin Hybrids: Early attempts at hybridization involved combining sequences from different cecropins. For example, hybrids of Cecropin B have been designed, such as CB-1 [CB(1–24)CB(1–10)], to study the effects of sequence duplication on activity. researchgate.net Studies on Cecropin A/Cecropin B hybrids have also been conducted to explore potential antimicrobial and anticancer activities. mdpi.com

Cecropin-Melittin Hybrids: A particularly successful approach has been the creation of hybrids between cecropins and melittin, a peptide from bee venom. researchgate.netnih.gov One of the most well-studied hybrids, Cecropin A-Melittin (CAM), typically fuses the cationic, weakly lytic N-terminus of Cecropin A with the hydrophobic, highly lytic N-terminal sequence of melittin. researchgate.netnih.gov This design capitalizes on the different strengths of the parent molecules, often resulting in a hybrid with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net The principles learned from CAM hybrids are applicable to the design of chimeras using this compound motifs.

Other Cecropin Hybrids: The modular nature of cecropins has led to the creation of hybrids with other peptides as well, including magainin. researchgate.netnih.gov The goal is often to enhance the antimicrobial spectrum or improve the therapeutic index. For instance, a hybrid of Cecropin A and Magainin 2 (CA-MA-2) showed significant anticancer activity against several tumor cell lines with low toxicity to normal cells. semanticscholar.org

The underlying principle of these hybrids is to combine a domain that provides specificity and initial binding to the target cell membrane (often the cecropin N-terminus) with a domain that is highly effective at disrupting the membrane (like melittin). researchgate.net

Modifications for Proteolytic Stability Enhancement in Research Models

A major obstacle for the application of peptide-based agents is their rapid degradation by proteases present in biological systems. frontiersin.orgresearchgate.net Consequently, a key focus of this compound engineering is to enhance its resistance to proteolytic cleavage.

Amino Acid Substitution: Replacing natural L-amino acids at protease cleavage sites with non-natural D-amino acids is a common and effective strategy. nih.gov This modification makes the peptide bond unrecognizable to most proteases, thereby increasing the peptide's half-life. Another approach involves substituting specific residues to block enzyme access. A four-tryptophan-substitution mutant of a CAM peptide (CAM-W) demonstrated significantly improved stability against various proteases, including trypsin and pepsin. nih.govnih.gov

Peptide Stapling: As mentioned previously, the all-hydrocarbon stapling strategy not only enhances helicity but also confers remarkable resistance to proteolysis. frontiersin.orgfrontiersin.org In a study using α-chymotrypsin, the linear peptides B1 and B1-Leu were completely degraded within one hour. In contrast, the stapled derivatives showed excellent protease stability, with at least 45% of the stapled peptide remaining intact after the same exposure. frontiersin.org This demonstrates that enforcing a constrained secondary structure can effectively shield the peptide backbone from enzymatic attack.

PeptideModification StrategyProtease Stability Finding
B1 / B1-LeuLinear PeptidesCompletely degraded by α-chymotrypsin within 1 hour. frontiersin.org
Stapled B1-Leu AnalogsAll-Hydrocarbon StaplingAt least 45% of the peptide remained intact after 1 hour of protease exposure. frontiersin.org
CAM-WTryptophan SubstitutionShowed enhanced stability against proteases like trypsin and pepsin compared to the parent CAM peptide. nih.govnih.gov

Conjugation Approaches and Nanotechnology-Based Delivery Systems for Research Applications

To improve the efficacy and target-site accumulation of this compound, researchers are exploring conjugation and nanotechnology-based delivery systems. nih.govresearchgate.net These approaches can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery. semanticscholar.orgnih.gov

Peptide Conjugation: this compound can be chemically linked (conjugated) to other molecules to enhance its properties. For example, conjugation to polyethylene (B3416737) glycol (PEGylation) is a technique used to increase the size and solubility of peptides, which can reduce renal clearance and shield them from proteases. researchgate.net Another strategy involves conjugating the peptide to cell-penetrating peptides (CPPs), such as the TAT peptide, to facilitate entry into eukaryotic cells for applications targeting intracellular components. semanticscholar.org

Nanotechnology-Based Delivery: Encapsulating or attaching this compound to nanocarriers is a promising strategy to overcome its limitations. nih.govmdpi.com Various nanomaterials are used for this purpose:

Polymeric Nanoparticles: Biocompatible and biodegradable polymers like chitosan (B1678972) or PLGA (poly lactic-co-glycolic acid) can be used to encapsulate cecropins. nih.gov This formulation protects the peptide from degradation and allows for controlled release.

Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles have been widely explored for the delivery of antimicrobial peptides. nih.govresearchgate.net Conjugating cecropins to the surface of these nanoparticles can enhance their stability and antimicrobial activity, sometimes through synergistic effects. mdpi.com

Silica (B1680970) Nanoparticles: In one study, Cecropin P1 was tethered to silica nanoparticles, which was shown to be an effective strategy against E. coli O157:H7. mdpi.com

These advanced delivery systems are crucial for translating the in vitro potential of this compound derivatives into effective tools for complex biological research models. semanticscholar.orgresearchgate.net While many of these systems are in the experimental stage, they represent a significant step toward harnessing the full potential of engineered peptides. semanticscholar.org

Advanced Research Methodologies for Studying Cecropin B1

Biophysical Techniques for Peptide-Membrane Interactions

The interaction of Cecropin-B1 with the cell membranes of target organisms is a primary focus of research, as it is central to its mechanism of action. Various biophysical techniques are utilized to investigate these complex interactions.

Fluorescence Spectroscopy and Microscopy for Binding and Insertion Dynamics

Fluorescence-based methods are powerful tools for probing the binding and insertion of this compound into lipid bilayers. The intrinsic fluorescence of tryptophan residues within the peptide sequence is often exploited for this purpose. When this compound, which contains a single tryptophan residue, is introduced to a membrane environment, a characteristic blue shift in its fluorescence spectrum is observed, moving from a peak of around 355 nm in an aqueous buffer to 350 nm. rsc.org This shift, along with an increase in fluorescence intensity, signifies the transfer of the tryptophan residue from a polar aqueous environment to a more hydrophobic, less flexible one within the membrane. rsc.org

To further dissect the binding mechanism, researchers have engineered modified versions of the peptide. For example, a variant named Cecropin-B2, which has an additional tryptophan residue attached at the C-terminus, also displays a blue shift when mixed with membranes but, crucially, does not show the same increase in fluorescence intensity. rsc.orgrsc.org This suggests a specific orientation of insertion, with the natural tryptophan of this compound becoming embedded within the membrane. rsc.org Time-resolved fluorescence measurements on the this compound and Pseudomonas aeruginosa membrane complex have identified two distinct fluorescence lifetimes, indicating that the tryptophan residue exists in two different rotameric states, pointing to a degree of flexibility in its local environment even when inserted. rsc.orgresearchgate.net

Fluorescence quenching experiments using acrylamide (B121943) further support these findings. The Stern-Volmer constants (Ksv) derived from these experiments indicate that the tryptophan residue penetrates the membrane but remains located near the interfacial region. rsc.org In studies with the fungus Candida albicans, the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) has been used to assess membrane fluidity. Treatment with Cecropin (B1577577) led to a significant decrease in DPH fluorescence intensity, indicating a marked change in the fluidity of the fungal cell membrane. nih.govmdpi.com

TechniqueObservationImplication
Steady-State Fluorescence Spectroscopy Blue shift (355 nm to 350 nm) and increased intensity upon membrane interaction. rsc.orgTryptophan residue moves from aqueous to a hydrophobic environment within the membrane. rsc.org
Time-Resolved Fluorescence Spectroscopy Measurement of two distinct fluorescence lifetimes for Trp in the membrane. rsc.orgresearchgate.netIndicates flexibility and different local environments for the inserted tryptophan. rsc.org
Fluorescence Quenching Partial quenching of tryptophan fluorescence by acrylamide. rsc.orgThe tryptophan residue penetrates the membrane but stays close to the interface. rsc.org
DPH Fluorescence Probe Assay Decreased fluorescence intensity in C. albicans after Cecropin treatment. nih.govmdpi.comCecropin significantly alters the fluidity of the target cell membrane. nih.govmdpi.com

Electron Microscopy for Morphological Changes in Target Cells (e.g., TEM, SEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct visual evidence of the destructive impact of this compound on the morphology of target cells. SEM studies on bacteria such as Haemophilus parasuis have shown that treatment with Cecropin-B leads to the formation of numerous blisters and dents on the cell surface. nih.govkoreascience.krresearchgate.net As the concentration of the peptide and the incubation time increase, more severe damage, including cell lysis and the appearance of holes in the cell membrane, is observed. nih.gov Similar effects, including a roughened and wrinkled cell surface, are seen in the fungus Candida albicans and the bacterium Klebsiella pneumoniae following treatment. nih.govmdpi.comnthu.edu.tw

TEM offers a view of the internal ultrastructural changes. In H. parasuis, TEM has revealed vacuoles inside the cells, suggesting leakage of cytoplasmic contents. nih.gov When used on Candida albicans, TEM showed that the cell wall, cell membrane, and intracellular organelles are all targets of Cecropin's action, with damage becoming more severe over time. mdpi.com Studies on human bladder cancer cells also demonstrate lethal membrane disruption via SEM, whereas benign fibroblast cells remain largely unaffected, highlighting the peptide's selective toxicity. researchgate.netnih.gov

OrganismMicroscopy TechniqueObserved Morphological Changes
Haemophilus parasuis SEMBlisters, dents, cell lysis, holes in the membrane. nih.govkoreascience.krresearchgate.net
Haemophilus parasuis TEMFormation of vacuoles, leakage of cytoplasmic contents. nih.gov
Candida albicans SEMIncreased cell-surface roughness, cell shrinkage, aggregation, and dissolution. nih.govmdpi.com
Candida albicans TEMDamage to the cell wall, cell membrane, and intracellular organelles. mdpi.com
Klebsiella pneumoniae SEM/TEMDifferent morphological changes compared to analogs, suggesting different modes of action. nthu.edu.tw
Bladder Cancer Cells SEMSignificant cell membrane disruption. researchgate.netnih.gov

Electrophysiological Measurements for Ion Channel Formation and Membrane Potential Changes

Electrophysiological techniques are employed to study the ability of this compound to form pores or ion channels in membranes, a key aspect of its lytic mechanism. Studies using planar lipid bilayers have demonstrated that cecropins can form large, time-variant, and voltage-dependent ion channels. nih.gov The formation of these channels allows for the uncontrolled passage of ions across the membrane, leading to depolarization and ultimately, cell death. nih.gov

Measurements of electrical currents on the surface of stomach carcinoma cells have shown that Cecropin-B induces outward currents, which is indicative of pore formation. wikipedia.org This pore-forming activity is believed to be a primary mechanism of its antibacterial and anticancer effects. nih.govnih.gov Furthermore, studies on Candida albicans revealed that Cecropin can induce hyperpolarization of the mitochondrial membrane potential, pointing to mitochondrial dysfunction as another facet of its cytotoxic activity. nih.gov

Molecular Biology and Genetic Engineering Techniques

Molecular biology and genetic engineering are indispensable for producing this compound for research purposes and for dissecting the relationship between its structure and its function.

Gene Cloning, Sequencing, and Expression Vector Construction

The genes encoding cecropins have been cloned and sequenced from various insect sources, providing the blueprint for recombinant production. cDNAs for Cecropin B have been isolated from the silkworm, Bombyx mori, and the mosquito, Aedes albopictus. tandfonline.comnih.gov These cloning efforts revealed that cecropins are initially synthesized as preproproteins which are then processed to yield the mature, active peptide. nih.gov

For heterologous expression, the synthesized or cloned gene is inserted into an expression vector. A common strategy involves placing the gene under the control of a strong, often inducible, promoter. For instance, to express Cecropin-B in tomato plants, its gene was chemically synthesized with an optimized codon usage for plants and subcloned into the pBI121 binary vector under the control of the Cauliflower mosaic virus 35S (CaMV35S) promoter. nih.gov For expression in Escherichia coli, various constructs have been created, such as fusing the Cecropin-B gene to a tag like 6xHis-SUMO in a pET-based vector system to facilitate purification and enhance expression. researchgate.netnih.gov

Expression SystemVectorPromoterKey Features
Tomato Plants pBI121-spCBCaMV35SCodon-optimized gene for plant expression; includes a secretory signal peptide. nih.gov
Escherichia coli pKSEC1psbAChimeric gene construct with 6xHisSUMO tag. researchgate.net
E. coli pET11bT7Fusion with His6-intein tag for purification and self-cleavage. nih.gov
Silkworm Cells pOpIE2-PacPLOrgyia pseudotsugata multicapsid nuclear polyhedrosis virus IE2Used to study differential gene expression. tandfonline.com

Site-Directed Mutagenesis for Structure-Activity Relationship Studies

Site-directed mutagenesis is a powerful technique used to create specific, targeted changes in the amino acid sequence of this compound. neb.com This allows researchers to probe the function of individual amino acids or entire domains of the peptide, thereby elucidating structure-activity relationships.

A key area of investigation has been the role of the N-terminal and C-terminal α-helical domains. By synthesizing analogs with different helical characteristics, scientists have been able to modulate the peptide's activity. For example, the natural Cecropin-B has an amphipathic N-terminal helix and a more hydrophobic C-terminal helix. mdpi.com An analog, this compound, was designed to have two amphipathic α-helical segments. nih.govnih.gov This modification resulted in a peptide with a significantly higher potency against cancer cells compared to the natural form, while maintaining similar antibacterial activity. nih.gov Conversely, another analog, Cecropin-B3, which was designed with two hydrophobic helices, showed little effect on either bacteria or cancer cells. wikipedia.orgnih.gov These studies, which effectively mimic the outcomes of site-directed mutagenesis, demonstrate the critical importance of the amphipathic nature of the helices for membrane interaction and lytic activity. wikipedia.orgnih.gov

Cellular Assays for Functional Characterization

The functional properties of this compound, particularly its anticancer activities, are elucidated through a variety of advanced cellular assays. These in vitro techniques are essential for quantifying the peptide's effects on target cells, providing critical data on its mechanisms of action, potency, and selectivity. Assays focusing on membrane integrity, metabolic activity, and DNA synthesis are fundamental in characterizing how this compound interacts with and affects cancer cells.

Cell Permeabilization and Lysis Assays (e.g., LDH Release)

A primary mechanism by which this compound exerts its cytotoxic effects is through the disruption and permeabilization of the cancer cell membrane. nih.govfrontiersin.org Assays that measure the loss of plasma membrane integrity are therefore crucial for characterizing this lytic activity.

The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity. assaygenie.com LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised. assaygenie.compromega.co.uk By measuring the amount of LDH in the supernatant, researchers can determine the extent of cell lysis induced by an agent like this compound. assaygenie.com Studies on the closely related Cecropin B have demonstrated a dose-dependent increase in LDH release from bladder tumor cells upon treatment, confirming the peptide's direct lytic activity against these cancer cells while benign fibroblasts remain unaffected. nih.govresearchgate.net This indicates a selective disruption of the tumor cell membrane, leading to cytolysis and necrosis. frontiersin.orgnih.gov The mechanism is thought to involve the formation of pores or channels through the cell membrane, a characteristic action of many cationic antimicrobial peptides. nih.govscirp.org

Research on Cecropin B provides specific data on its lytic efficacy against various bladder cancer cell lines, as shown by the half-maximal inhibitory concentration (IC₅₀) values derived from LDH release assays.

Cell LineCancer TypeCecropin B IC₅₀ (µg/ml) from LDH Assay
486PBladder Cancer200.7
RT4Bladder Cancer228.3
647VBladder Cancer181.1
J82Bladder Cancer240.4

Data sourced from Suttmann et al., 2008. nih.gov

Cell Viability and Proliferation Assays in Target Cells (e.g., WST-1, MTT, BrdU)

To complement lysis assays, researchers employ methods that assess cell viability and proliferation to understand the broader cytotoxic and cytostatic impacts of this compound. These assays measure metabolic activity or DNA synthesis. nih.govabcam.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method where mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT into a purple formazan (B1609692) product. nih.gov The amount of formazan is proportional to the number of metabolically active, and therefore viable, cells. nih.gov Similarly, the WST-1 (Water Soluble Tetrazolium-1) assay functions on a comparable principle but utilizes a water-soluble salt that is cleaved to a soluble formazan, offering a more streamlined procedure. takara.co.krsigmaaldrich.cnscientificlabs.co.uk The absorbance measured in these assays correlates directly with the number of viable cells. sigmaaldrich.cn

Studies have consistently used these assays to demonstrate that this compound and its parent compound, Cecropin B, reduce the viability of various cancer cell lines in a dose-dependent manner. nih.govscirp.org For instance, Cecropin B1 shows potent activity against several human leukemia cell lines, with significantly lower toxicity towards normal fibroblast cells. wikipedia.orgnthu.edu.twresearchgate.net

Cell LineCell TypeThis compound IC₅₀ (µM)
HL-60Promyelocytic Leukemia0.8
K-562Chronic Myelogenous Leukemia1.5
U-937Histiocytic Lymphoma1.0
P3HR1Burkitt's Lymphoma2.5
3T6Mouse Fibroblast (Normal)> 100

IC₅₀ is the concentration at which cell viability is reduced by 50%. Data sourced from Srisailam et al., 2000. nthu.edu.tw

WST-1 assays have also been used to quantify the inhibitory effects of Cecropin B on bladder cancer cell viability, yielding specific IC₅₀ values.

Cell LineCancer TypeCecropin B IC₅₀ (µg/ml) from WST-1 Assay
486PBladder Cancer184.81
RT4Bladder Cancer152.33
647VBladder Cancer97.93
J82Bladder Cancer124.57

Data sourced from Suttmann et al., 2008. nih.gov

The BrdU (5-bromo-2'-deoxyuridine) assay specifically measures cell proliferation by quantifying the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA of replicating cells. researchgate.net Studies on bladder cancer cells have utilized BrdU assays alongside WST-1 and LDH assays to confirm that cecropins inhibit DNA synthesis, thus halting tumor cell proliferation. nih.govresearchgate.net

Challenges and Future Directions in Cecropin B1 Academic Research

Elucidation of Comprehensive Molecular Targets and Intracellular Pathways Beyond Membrane Disruption

Historically, the primary mechanism of action attributed to Cecropin-B1 and other cecropins has been the disruption of microbial cell membranes. mdpi.commdpi.com This process is thought to involve the peptide's initial electrostatic interaction with the negatively charged components of bacterial membranes, followed by the formation of pores or channels (barrel-stave or toroidal pore models) or a detergent-like "carpet" mechanism that disintegrates the membrane. mdpi.commdpi.comnih.govnih.gov This membrane-centric view, however, is evolving as research suggests a more complex and multifaceted mode of action.

Emerging evidence points towards the existence of intracellular targets for cecropins, suggesting that membrane permeabilization may be just the first step in a cascade of events leading to cell death. mdpi.com Once inside the cell, these peptides may interfere with critical physiological functions. Studies on various antimicrobial peptides (AMPs) have shown that they can inhibit the synthesis of nucleic acids (DNA and RNA), disrupt protein synthesis, and interfere with enzymatic activity. mdpi.comfrontiersin.org For instance, some AMPs can bind to DNA and RNA, halting replication and transcription, while others can interact with ribosomes, preventing protein translation. mdpi.com

A cecropin (B1577577) B analog, Cecropin B1, which has two amphipathic α-helices, has demonstrated potent cytotoxic activity against several human leukemia cell lines without harming normal cells. frontiersin.orgnih.gov This suggests a level of target specificity that goes beyond simple membrane disruption. Furthermore, Cecropin A and B have been shown to disrupt mitochondrial membranes, which can trigger apoptosis. frontiersin.org The ability of some AMPs to translocate across the cell membrane without causing lysis and then act on intracellular targets is a key area of ongoing investigation. frontiersin.org For example, Buforin II, a peptide structurally similar to cecropins, is known to penetrate cell membranes without creating pores and subsequently inhibits intracellular functions. frontiersin.org

Future research must therefore focus on identifying the specific intracellular molecules and pathways that this compound interacts with. This will require a combination of advanced molecular and cellular biology techniques.

Key Research Questions:

Does this compound directly bind to DNA or RNA, and if so, what are the sequence or structural determinants of this interaction?

Which specific ribosomal components or translation factors does this compound interact with to inhibit protein synthesis?

Are there specific enzymes involved in key metabolic pathways that are inhibited by this compound?

What is the role of the peptide's secondary structure, particularly its amphipathic and hydrophobic helices, in mediating these intracellular effects? frontiersin.orgnih.gov

Overcoming In Vitro-In Vivo Translational Challenges in Advanced Research Models

A significant hurdle in the development of this compound is the often-observed discrepancy between promising in vitro results and in vivo efficacy. While this compound may exhibit potent activity against microbes or cancer cells in a laboratory setting, translating this to a complex living organism presents numerous challenges. researchgate.net

The expression of cecropin B in transgenic tobacco plants, for instance, has yielded conflicting results regarding disease resistance, with some studies showing no detectable accumulation of the peptide, likely due to degradation by host proteases. researchgate.netnih.gov This highlights the critical issue of peptide stability in a biological environment.

To bridge this in vitro-in vivo gap, the use of more sophisticated and relevant research models is essential. While traditional cell culture and rodent models have been valuable, they may not fully recapitulate the complexities of the target disease or the host's physiological environment. The insect model, Galleria mellonella, has emerged as a useful tool for in vivo pathogenicity testing of microbes and for evaluating the efficacy of new antimicrobial compounds. unl.pt

Furthermore, the development of advanced in vivo imaging techniques can provide real-time information on the biodistribution, target accumulation, and therapeutic effect of this compound. In vivo studies in mice have shown that Cecropin B can increase survival time in models of ascitic colon adenocarcinoma. nih.govwikipedia.org However, repeated administration is often necessary to maintain therapeutic concentrations. wikipedia.org

Future research should focus on:

Utilizing a wider range of animal models that more accurately reflect human diseases.

Developing and employing advanced imaging techniques to track the peptide in real-time.

Investigating the pharmacokinetics and pharmacodynamics of this compound in these models.

Studying the immune response to this compound in vivo.

Development of Robust Strategies to Counteract Peptide Degradation in Complex Biological Systems

One of the most significant obstacles to the therapeutic application of this compound is its susceptibility to degradation by proteases present in biological fluids and tissues. nih.govwur.nl This rapid degradation leads to a short half-life and reduced bioavailability, limiting its effectiveness in vivo. nih.gov

Several strategies are being explored to enhance the stability of this compound and other AMPs. These include:

Chemical Modifications: Replacing natural L-amino acids with their D-enantiomers can render the peptide resistant to proteolysis while maintaining its biological activity. mdpi.com Other modifications include cyclization, pegylation, and the incorporation of unnatural amino acids.

Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or gold nanoparticles, can protect it from enzymatic degradation, improve its solubility, and facilitate targeted delivery. mdpi.comfrontiersin.org This approach has been shown to enhance the in vitro antimicrobial activity and stability of other AMPs. mdpi.com

Fusion Proteins: Expressing this compound as a fusion protein with a larger, more stable partner can protect it from degradation. nih.govacs.org The peptide can then be cleaved from the fusion partner at the target site.

The choice of strategy will depend on the specific application and the desired properties of the final product. A thorough understanding of the degradation pathways of this compound in different biological contexts is crucial for designing effective stabilization strategies.

Addressing Large-Scale Production Feasibility for Broader Research Applications and Cost-Effectiveness

The availability of large quantities of pure and active this compound is a prerequisite for extensive research and potential clinical development. Currently, the production of peptides can be achieved through chemical synthesis or recombinant DNA technology. nih.govresearchgate.net

Chemical synthesis, particularly solid-phase peptide synthesis, is suitable for producing small quantities of peptides for laboratory research. nih.gov However, it becomes prohibitively expensive and inefficient for peptides longer than 25-30 amino acids, making it unsuitable for large-scale production. nih.govwur.nl

Recombinant production in microbial or other host systems offers a more cost-effective and scalable alternative. wur.nlresearchgate.netfrontiersin.org Various expression systems have been explored for AMP production, including:

Escherichia coli : This is a widely used host due to its rapid growth and high expression levels. However, the toxicity of the AMP to the host cell and its susceptibility to intracellular proteases are major challenges. nih.govwur.nl Expressing the AMP as a fusion protein is a common strategy to overcome these issues. nih.govacs.org

Yeast (e.g., Pichia pastoris, Saccharomyces cerevisiae) : Yeast systems can perform post-translational modifications and secrete the peptide, simplifying purification. mdpi.comfrontiersin.org

Insect Cells : These may be particularly suitable for producing insect-derived AMPs like this compound, as they may provide the correct folding and post-translational modifications. researchgate.net

Plants : Transgenic plants offer a potentially low-cost and scalable platform for AMP production. researchgate.netresearchgate.net Studies have explored the expression of cecropins in rice and tobacco. researchgate.netnih.govresearchgate.net

Optimizing the expression system, fermentation conditions, and purification processes is crucial for maximizing yield and minimizing costs. wur.nl Techno-economic analysis suggests that scaling up production from milligrams to grams can significantly reduce the unit cost. wur.nl

Production Method Advantages Disadvantages
Chemical Synthesis High purity, flexibility in design. nih.govExpensive, not suitable for long peptides or large scale. nih.govwur.nl
Recombinant DNA Cost-effective for large scale, scalable. nih.govresearchgate.netPotential host toxicity, complex purification. nih.govfrontiersin.org

Table 1. Comparison of Production Methods for this compound.

Investigation of Microbial Resistance Evolution to this compound and Counter-Strategies

A key advantage of AMPs like this compound is that they are thought to be less prone to inducing microbial resistance compared to conventional antibiotics. mdpi.commdpi.com This is attributed to their membrane-disrupting mechanism of action, which is a fundamental component of the cell that is difficult to modify. nih.gov However, the potential for resistance development cannot be entirely dismissed.

Bacteria can evolve mechanisms to resist AMPs through various strategies, including:

Modification of the Cell Surface: Altering the net charge of the cell membrane by incorporating positively charged molecules can reduce the binding of cationic AMPs. nih.gov

Efflux Pumps: Bacteria can use membrane pumps to actively transport AMPs out of the cell. nih.gov

Proteolytic Degradation: Some bacteria can secrete proteases that degrade AMPs. nih.gov

Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, preventing AMPs from reaching the bacterial cells. frontiersin.org

Understanding the potential for resistance evolution to this compound is critical for its long-term viability as a therapeutic agent. This requires long-term in vitro evolution studies to select for resistant mutants and to characterize the genetic and phenotypic changes that confer resistance.

Counter-strategies to combat potential resistance include:

Combination Therapy: Using this compound in combination with other antimicrobial agents can create a synergistic effect and reduce the likelihood of resistance emerging. frontiersin.org

Peptide Engineering: Modifying the structure of this compound to enhance its activity or to target different cellular components could make it more difficult for bacteria to develop resistance.

Targeting Resistance Mechanisms: Developing inhibitors of efflux pumps or proteases could be used in conjunction with this compound to restore its efficacy against resistant strains.

Exploration of Synergistic Research Combinations with Other Antimicrobials or Antineoplastics

The combination of this compound with other therapeutic agents holds significant potential to enhance its efficacy, broaden its spectrum of activity, and reduce the required doses, thereby minimizing potential side effects. mdpi.comwikipedia.org

Synergy with Antimicrobials: Combining this compound with conventional antibiotics can lead to synergistic effects through various mechanisms. Cecropins can increase the permeability of the bacterial membrane, facilitating the entry of antibiotics into the cell. frontiersin.org This can be particularly effective against antibiotic-resistant bacteria and in disrupting biofilms. frontiersin.org For example, Cecropin A has been shown to disrupt biofilms of uropathogenic E. coli and inhibit efflux pumps, which are mechanisms of bacterial resistance. frontiersin.org

Synergy with Antineoplastics: In cancer therapy, combining this compound with conventional chemotherapeutic drugs could offer several advantages. Cecropin A has demonstrated synergistic cytotoxic effects with drugs like 5-fluorouracil (B62378) and cytarabine (B982) against leukemia cells in vitro. nih.govwikipedia.org This suggests that co-administration could allow for lower doses of chemotherapy, potentially reducing its severe side effects. nih.govwikipedia.org The ability of cecropins to selectively target cancer cells and disrupt their membranes could complement the action of traditional anticancer drugs that often target intracellular processes. frontiersin.orgnih.gov

Q & A

Q. What experimental parameters are critical for evaluating Cecropin-B1’s antimicrobial activity in vitro?

To assess antimicrobial efficacy, researchers should standardize:

  • Minimum Inhibitory Concentration (MIC) using broth microdilution assays with clinical and reference bacterial strains .
  • Time-kill kinetics to determine bactericidal vs. bacteriostatic effects .
  • Controls : Include positive controls (e.g., polymyxin B) and solvent-only negative controls.
  • pH and temperature optimization to mimic physiological or target environments.
  • Reproducibility : Replicate experiments ≥3 times and report statistical significance (e.g., ANOVA with post-hoc tests) .

Q. How can researchers validate this compound’s mechanism of action against bacterial membranes?

Methodological approaches include:

  • Liposome leakage assays using fluorescent dyes (e.g., calcein) to quantify membrane disruption .
  • Electron microscopy (TEM/SEM) to visualize morphological changes in treated bacteria.
  • Synergy studies with membrane-impermeant drugs (e.g., erythromycin) to confirm membrane-targeted activity .
  • Circular dichroism (CD) spectroscopy to analyze peptide secondary structure in lipid environments .

Q. What are the best practices for optimizing this compound stability in physiological conditions?

  • Conduct serum stability assays by incubating the peptide in human serum (e.g., 10–50% v/v) and quantify degradation via HPLC/MS .
  • Use protease inhibitors (e.g., EDTA for metalloproteases) to identify susceptibility pathways.
  • Modify peptide sequence via D-amino acid substitution or PEGylation to enhance stability, followed by re-evaluation of bioactivity .

Advanced Research Questions

Q. How can structural modifications of this compound improve its therapeutic index while minimizing cytotoxicity?

  • Rational design : Use molecular dynamics simulations to predict interactions between modified peptides and eukaryotic vs. prokaryotic membranes .
  • Alanine scanning mutagenesis to identify residues critical for antimicrobial activity vs. hemolytic toxicity .
  • In vitro cytotoxicity assays : Test against mammalian cell lines (e.g., HEK-293) using MTT/WST-1 assays and calculate selectivity indices (IC50 mammalian cells / MIC bacteria) .

Q. What experimental strategies address discrepancies in reported MIC values for this compound across studies?

  • Standardize bacterial inoculum size (e.g., 5 × 10⁵ CFU/mL) and growth phase (mid-log phase) .
  • Cross-validate results using multiple assay formats (e.g., agar dilution vs. microdilution).
  • Report media composition (e.g., cation-adjusted Mueller-Hinton broth) to account for divalent cation effects on peptide activity .

Q. How can researchers design in vivo studies to evaluate this compound’s efficacy while addressing pharmacokinetic limitations?

  • Animal models : Use neutropenic murine thigh infection models for localized infections or systemic sepsis models .
  • Dosing regimens : Optimize via preliminary PK/PD studies (e.g., subcutaneous vs. intravenous administration).
  • Bioavailability enhancement : Co-administer with permeabilizers (e.g., EDTA) or use nanoparticle encapsulation .

Q. What computational tools are effective for predicting this compound’s interactions with novel bacterial targets?

  • Molecular docking (e.g., AutoDock Vina) to model peptide binding to lipid II or LPS .
  • Machine learning : Train classifiers on antimicrobial peptide databases to predict activity against multidrug-resistant strains.
  • Free-energy calculations (e.g., MM-PBSA) to quantify binding affinities .

Methodological Guidance for Contradictory Data

Q. How should researchers interpret conflicting data on this compound’s synergy with conventional antibiotics?

  • Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI) and classify interactions (synergistic, additive, indifferent) .
  • Account for strain-specific resistance mechanisms (e.g., efflux pumps, β-lactamases) via genomic analysis.
  • Use time-lapse microscopy to visualize spatial-temporal interactions in biofilms .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response variability in heterogeneous bacterial populations?

  • Apply non-linear regression models (e.g., log-logistic curves) to fit dose-response data.
  • Use mixed-effects models to account for variability between biological replicates .
  • Perform bootstrapping to estimate confidence intervals for IC50/MIC values .

Research Design and Reporting

Q. How can researchers ensure reproducibility when documenting this compound synthesis and characterization?

  • Follow Beilstein Journal guidelines : Provide detailed synthetic protocols, NMR/MS spectra, and HPLC purity data for novel analogs .
  • Deposit raw data (e.g., spectra, chromatograms) in public repositories (e.g., Zenodo) with DOIs .
  • Use IUPAC nomenclature and structure labels (e.g., Compound 1a, 1b) for clarity .

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound’s anticancer activity studies?

  • In vitro : Use cancer cell lines with validated genetic backgrounds (e.g., NCI-60 panel) and measure apoptosis via flow cytometry .
  • In vivo : Prioritize orthotopic xenograft models over subcutaneous tumors for metastatic potential assessment .
  • Ethical considerations : Justify animal use via 3R principles (Replacement, Reduction, Refinement) in grant proposals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.